3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-6-19-24(9-1)17-3-2-16(20-21-17)23-12-10-22(11-13-23)14-15-4-7-18-8-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITQTZDPYVACIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Synthesis and Modification
Piperazine is first alkylated with 4-(chloromethyl)pyridine in acetonitrile under reflux (24 hours, 80°C), using triethylamine (TEA) as a base. The product, 4-[(pyridin-4-yl)methyl]piperazine, is isolated via distillation or recrystallization.
Key Reaction Conditions
-
Molar Ratio : Piperazine:4-(chloromethyl)pyridine = 1:1.1
-
Solvent : Acetonitrile
-
Yield : 85–90%
Coupling to Pyridazine
The modified piperazine reacts with 3-chloro-6-(pyrazol-1-yl)pyridazine via SNAr.
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (1.5 equiv) |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 60–65% |
Excess piperazine derivative (1.3 equiv) ensures complete substitution. Purification via column chromatography (CH₂Cl₂:MeOH, 95:5) yields the final compound.
Alternative Pathways and Innovations
One-Pot Synthesis
Recent advances explore tandem reactions to reduce step count. For example, simultaneous substitution of 3,6-dichloropyridazine with pyrazole and piperazine derivatives in DMF at 130°C, though yields remain moderate (45–50%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates SNAr reactions, improving yields to 75% while reducing side products.
Characterization and Validation
Critical analytical data ensure structural fidelity:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.81 (s, 1H, pyridazine-H), 8.30 (d, 1H, pyridine-H), 4.06 (m, 4H, piperazine-CH₂), 3.34 (m, 4H, piperazine-CH₂).
Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization Opportunities
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Regioselectivity : Competing substitutions at pyridazine positions 3 and 6 necessitate careful stoichiometric control.
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Solvent Choice : DMF, while effective, complicates purification; alternatives like NMP show promise.
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Catalyst Efficiency : Palladium-based systems require ligand optimization to reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural features and properties of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine with analogous pyridazine derivatives:
Key Differences and Implications
- Piperazine vs. Piperidine : Replacing piperidine (e.g., ) with piperazine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and basicity. This modification may enhance target binding in kinase active sites .
- This may improve blood-brain barrier penetration compared to MW069a’s pyrimidinyl-piperazine .
- Synthetic Routes : The target compound likely employs amination and Suzuki coupling (similar to ), but its pyridinylmethyl group requires selective alkylation of piperazine, a step distinct from sulfonylation or acylation in analogues .
Crystallographic and Stability Data
- Planarity and Packing : Pyridazine derivatives like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar geometries with intramolecular H-bonding (S(6) motif) and π-π stacking (3.68 Å distance) . The target compound’s pyridinylmethyl group may disrupt planarity, affecting crystallization and solubility.
- Metabolic Stability : Piperazine sulfonates (e.g., ) are prone to oxidative metabolism, whereas the target compound’s pyridinylmethyl group may resist degradation, improving half-life.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine (CAS Number: 1172032-90-4) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.42 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a piperazine side chain, which contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 1172032-90-4 |
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of pyrazole derivatives, including the compound . In a study conducted by researchers focused on synthesizing new anti-tubercular agents, several derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The compound's structure allows it to interact effectively with the bacterial targets, enhancing its efficacy.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. Research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance, derivatives similar to the one have shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values reported as low as 0.39 µM . The presence of the piperazine moiety is believed to enhance cellular uptake and improve cytotoxicity against cancer cells.
Anti-Inflammatory Activity
In addition to its anti-tubercular and anti-cancer properties, the compound exhibits anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anti-Tubercular Activity :
-
Research on Anti-Cancer Properties :
- Objective : To assess the cytotoxic effects of pyrazole derivatives on various cancer cell lines.
- Findings : Compounds exhibited significant inhibition against MCF7 and A549 cell lines with IC50 values reaching as low as 0.39 µM.
- : The structural modifications contributed positively to their anticancer activity .
- Anti-Inflammatory Effects :
Q & A
Basic: What are the optimal synthetic routes for 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine, and how can yield and purity be maximized?
Answer:
Synthesis typically involves sequential nucleophilic substitutions on the pyridazine core. A general framework includes:
Step 1: Functionalization of pyridazine at the 3- and 6-positions using halogenation or sulfonation reagents (e.g., POCl₃ for chlorination) .
Step 2: Coupling the pyrazole moiety via SNAr (nucleophilic aromatic substitution) under inert atmosphere with DMF as solvent and NaH as base .
Step 3: Piperazine substitution via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
Optimization:
- Temperature: Maintain 80–110°C for coupling steps to balance reactivity and side reactions .
- Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
Answer:
- Core validation:
- Advanced techniques:
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .
- HPLC-PDA: Assess purity (>98%) using C18 columns and acetonitrile/water mobile phase .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
- In vitro targets:
- Protocol: Use HEK293 cells transfected with target receptors; IC₅₀ determination via fluorescence polarization .
Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
Orthogonal assays: Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays .
Impurity profiling: Quantify byproducts (e.g., dehalogenated analogs) via LC-MS and correlate with reduced potency .
Structural dynamics: Perform MD simulations to assess ligand-receptor conformational flexibility under varying pH/temperature .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Docking: Use AutoDock Vina with PyRx to model binding to kinase ATP pockets or GPCR orthosteric sites. Validate with Glide SP/XP scoring .
- QSAR: Build models using MOE descriptors (logP, polar surface area) and train on pyridazine/pyrazole datasets .
- ADMET prediction: SwissADME for bioavailability; ProTox-II for toxicity profiling .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
-
Core modifications:
Position Modification Impact Reference Pyridazine C6 Replace piperazine with morpholine Alters hydrophilicity and off-target binding Pyrazole N1 Introduce methyl/ethyl groups Enhances metabolic stability -
Screening: Test analogs against a panel of 50+ kinases/GPCRs to identify selectivity cliffs .
Advanced: What strategies address the compound’s instability in aqueous buffers during pharmacokinetic studies?
Answer:
- Degradation pathways: Hydrolysis of pyridazine ring or N-methylpiperazine cleavage.
- Stabilization:
Advanced: How can metabolic liabilities (e.g., CYP450-mediated oxidation) be predicted and mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
